4-Amino-3-formylbenzonitrile
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Overview
Description
4-Amino-3-formylbenzonitrile is an organic compound with the molecular formula C8H6N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a formyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-formylbenzonitrile typically involves the nitration of 4-amino-3-bromobenzonitrile followed by reduction and formylation reactions. One common method includes:
Nitration: 4-Amino-3-bromobenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formylation: Finally, the amino group is formylated using formic acid or a formylating agent like formamide under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Amino-3-carboxybenzonitrile.
Reduction: 4-Amino-3-hydroxymethylbenzonitrile.
Substitution: this compound derivatives like amides or sulfonamides.
Scientific Research Applications
4-Amino-3-formylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-formylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The formyl and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
3-Formylbenzonitrile: Similar structure but lacks the amino group at the 4-position.
4-Amino-3-bromobenzonitrile: Similar structure but has a bromine atom instead of a formyl group.
4-Amino-3-carboxybenzonitrile: Similar structure but has a carboxyl group instead of a formyl group.
Uniqueness: 4-Amino-3-formylbenzonitrile is unique due to the presence of both amino and formyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
679809-59-7 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-amino-3-formylbenzonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,5H,10H2 |
InChI Key |
KGIFSKFGZQFQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)N |
Origin of Product |
United States |
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